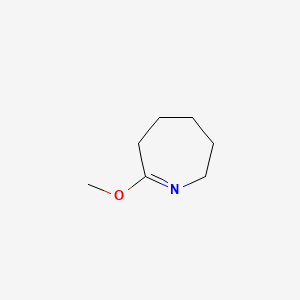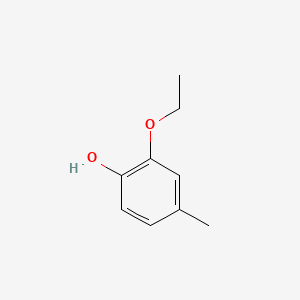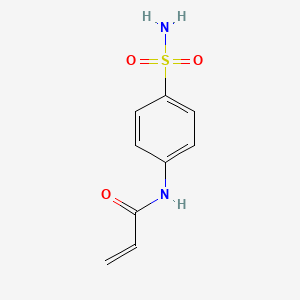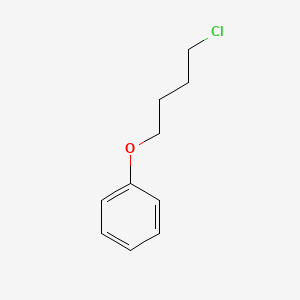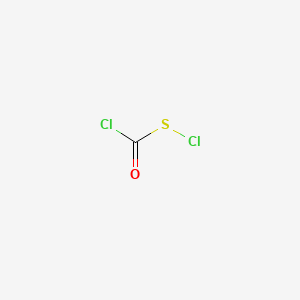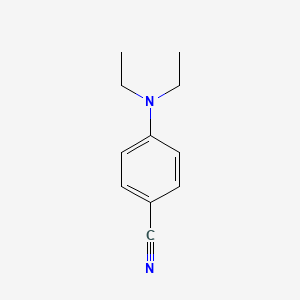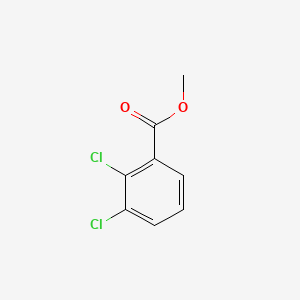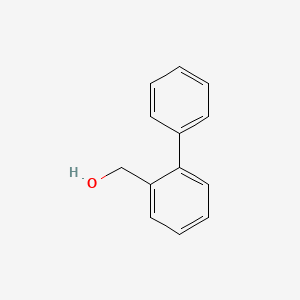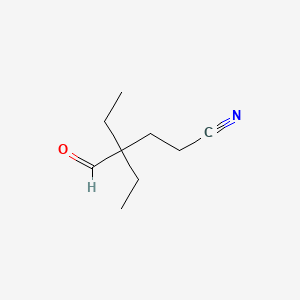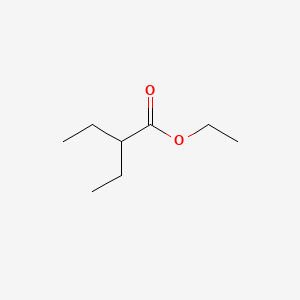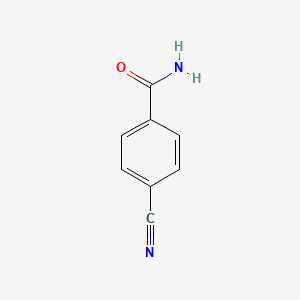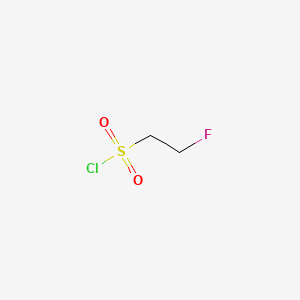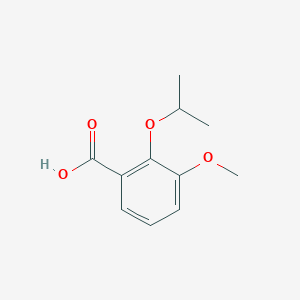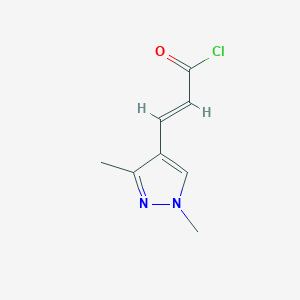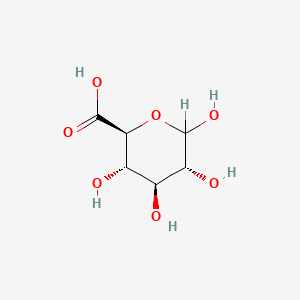
D-葡萄糖醛酸
描述
D-Glucuronic Acid is a monosaccharide and an important component of the glycan moieties found in various biological systems. It plays a crucial role in several metabolic pathways and is present in both animal and plant sources. This acid is a hexuronic acid, specifically a carboxylic acid derivative of glucose.
Synthesis Analysis
D-Glucuronic Acid can be synthesized through enzymatic conversion from D-Glucose . The oxidation of glucose leads to the formation of glucuronic acid. This process occurs naturally in various contexts, including fruit, honey, and wine.
Molecular Structure Analysis
The molecular structure of D-Glucuronic Acid consists of a six-carbon sugar backbone (hexose) with a carboxylic acid group (-COOH) attached to one of the carbon atoms. The chemical formula is C6H10O7 . The hydroxyl groups (-OH) on the remaining carbon atoms contribute to its water solubility and reactivity.
Chemical Reactions Analysis
Glucuronidation : Glucuronic Acid participates in glucuronidation reactions, where it conjugates with various endogenous and exogenous compounds (e.g., drugs, toxins, bilirubin). This process enhances their water solubility, facilitating their excretion via urine or bile.
Formation of Glycosaminoglycans (GAGs) : D-Glucuronic Acid is a key component in the biosynthesis of GAGs, such as hyaluronic acid and chondroitin sulfate. These macromolecules are essential for maintaining connective tissues, cartilage, and joint health.
Physical And Chemical Properties Analysis
- Physical State : D-Glucuronic Acid exists as a white crystalline powder.
- Solubility : It is highly soluble in water due to its hydrophilic nature.
- Melting Point : The melting point is approximately 150°C.
- pKa : The pKa value of the carboxylic acid group is around 3.5.
科学研究应用
1. 合成葡萄糖醛酸酯
D-葡萄糖醛酸(GlcA)衍生物,包括酯类,已被合成用于各种应用。这些衍生物被用于表面活性化合物和生物活性分子。葡萄糖醛酸也在合成无毒前药物中起着重要作用,特别是在癌症治疗中,如抗体导向酶前药物疗法(ADEPT)或前药物单独疗法(PMT)(Bosco et al., 2010)。
2. β-葡萄糖醛酸酶检测的荧光探针
基于D-葡萄糖醛酸的近红外荧光探针已经开发用于检测各种活细胞和动物中的β-葡萄糖醛酸酶。这种探针对癌症的诊断和治疗至关重要,同时评估β-葡萄糖醛酸酶在发育和生长中的实时变化对于指导临床环境中合理用药至关重要(Yinzhu Jin et al., 2018)。
3. 代谢研究
D-葡萄糖醛酸在代谢中发挥着重要作用,特别是在解毒外源化合物和细胞外基质的结构/重塑中。它已被确定为人类和小鼠中死亡率和健康寿命的强有力生物标志物(Andrew Ho et al., 2019)。
4. 生物技术生产
D-葡萄糖醛酸通过涉及肌醇氧化酶作为关键酶的途径生物学产生。这种生产方法在食品、化妆品和制药行业具有重要应用,为工业生产提供了一种高效的方法(F. Teng et al., 2019)。
5. 大肠杆菌中的生物合成途径
利用大肠杆菌菌株进行生物合成途径的工程化已被用于改善D-葡糖酸的生产,该物质广泛用于食品添加剂、膳食补充剂和其他应用。这种代谢工程增强了途径的效率,并加速了D-葡糖酸生物合成在工业过程中的应用(Hui-Hui Su et al., 2020)。
6. 磁性纳米颗粒应用
固定在磁性壳聚糖纳米颗粒上的葡萄糖氧化酶将β-D葡萄糖氧化为D-葡萄糖醛酸。这个过程在食品工业中非常重要,其中葡萄糖醛酸被用于各种产品,提供了酶的增强再利用性、回收性和稳定性(Maryam EIN ALI AFJEH et al., 2020)。
7. 化妆品行业应用
化妆品的生物生产:D-葡萄糖醛酸(GlcUA)是化妆品生产中的关键中间体。其生物生产,涉及肌醇氧化酶作为主要酶,为工业生产提供了一种可行的方法,突显了它在化妆品行业的重要性(Teng et al., 2019)。
化妆品中的透明质酸:透明质酸,由D-葡萄糖醛酸组成,广泛用于化妆品中,因其保湿和抗衰老效果。其分子量影响其对皮肤的渗透和生物活性,使其成为各种化妆品产品中的关键成分(Juncan et al., 2021)。
海洋化妆品中的外源多糖:来自海洋细菌的外源多糖,含有D-葡萄糖醛酸,因其独特的特性而在化妆品中备受重视。这些化合物提高了化妆品领域低成本生产和加工行业的盈利能力 (Drouillard et al., 2018)。
化妆品中的保湿能力:透明质酸的保湿能力,其中包含D-葡萄糖醛酸,优于其他报道的外源多糖或常用于化妆品中的功能性成分。这使其在皮肤保湿和保护方面具有极高的价值 (Mei-Ling Sun et al., 2015)。
化妆品中的抗氧化活性:透明质酸成分和SiO2的混合物,含有D-葡萄糖醛酸,表现出显著的抗氧化活性。这种新型材料为化妆品中具有抗自由基氢原子转移机制的非酚类分子开辟了新的视角 (Theofanous et al., 2022)。
安全和危害
D-Glucuronic Acid is generally considered safe for human consumption. However, as with any compound, excessive intake may have adverse effects. Always follow recommended dosages and consult a healthcare professional.
未来方向
Research on D-Glucuronic Acid continues to explore its applications in drug delivery, tissue engineering, and therapeutic interventions. Investigating its interactions with specific enzymes and receptors may reveal novel therapeutic targets.
属性
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894097 | |
| Record name | D-Glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucuronic Acid | |
CAS RN |
528-16-5 | |
| Record name | D-Glucopyranuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucopyranuronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



